molecular formula C14H17N3O4 B159151 (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one CAS No. 446292-10-0

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one

Cat. No.: B159151
CAS No.: 446292-10-0
M. Wt: 291.3 g/mol
InChI Key: DEXXSYVEWAYIGZ-LBPRGKRZSA-N
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Description

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, an oxazolidinone moiety, and an aminomethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the aminomethyl group: This step often involves the use of formaldehyde and a suitable amine, followed by reductive amination.

    Attachment of the phenyl group: This can be done via a nucleophilic aromatic substitution reaction, where the oxazolidinone derivative reacts with a halogenated benzene compound.

    Formation of the morpholine ring: This step typically involves the cyclization of a diol with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(4-(5-(Hydroxymethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one: This compound has a hydroxymethyl group instead of an aminomethyl group, which may alter its reactivity and biological activity.

    (S)-4-(4-(5-(Methyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one:

Uniqueness

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one is unique due to the presence of the aminomethyl group, which can participate in various chemical reactions and interactions. This functional group enhances the compound’s versatility and potential for use in different scientific fields.

Properties

IUPAC Name

4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXXSYVEWAYIGZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463130
Record name 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446292-10-0
Record name 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-morpholin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446292-10-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivaroxaban aminomethyl impurity
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one
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Record name (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
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Record name 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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